1-(4-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of WR-190706 involves the reaction of 4-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction . The reaction conditions typically include a solvent like ethanol and a temperature range of 25-30°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
WR-190706 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of WR-190706 can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Scientific Research Applications
WR-190706 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: WR-190706 is studied for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of WR-190706 involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and gene expression . The exact molecular pathways involved are still under investigation, but preliminary studies suggest that WR-190706 may inhibit the activity of certain kinases and transcription factors .
Comparison with Similar Compounds
WR-190706 can be compared with other similar compounds, such as:
- 1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one
- 1-(4-methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one
- 1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-ol
These compounds share similar structural features but differ in the position of the pyridine ring or the presence of different functional groups. WR-190706 is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H13NO2/c1-18-14-8-5-12(6-9-14)15(17)10-7-13-4-2-3-11-16-13/h2-11H,1H3/b10-7+ |
InChI Key |
PUUXTLUBRGYYIL-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
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